1-(2,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one

Description

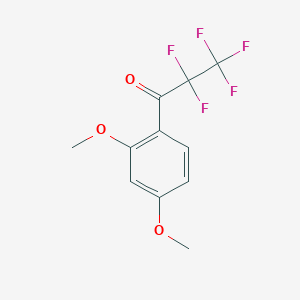

1-(2,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated aromatic ketone characterized by a 2,4-dimethoxyphenyl group attached to a pentafluorinated propanone moiety. Its molecular formula is C₁₁H₉F₅O₃, with a molecular weight of 284.18 g/mol. The compound’s structure combines electron-donating methoxy groups on the aromatic ring with electron-withdrawing pentafluoroalkyl chains, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F5O3/c1-18-6-3-4-7(8(5-6)19-2)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNLVOYYJYWHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C(C(F)(F)F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with pentafluoropropanone in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base such as potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-(2,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one serves as a versatile building block in organic synthesis. It can be utilized to produce various fluorinated compounds which are valuable in pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the resulting compounds.

Key Reactions :

- Fluorination Reactions : The compound can participate in electrophilic fluorination reactions to yield fluorinated derivatives that have enhanced biological activity.

- Formation of α-Keto Ethers : It can react with alkenes to generate fluorinated α-keto ethers which are important intermediates in organic synthesis .

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development. Its potential applications include:

- Anticancer Agents : Research indicates that fluorinated compounds often exhibit improved efficacy against cancer cells. The pentafluoropropanone moiety may enhance the selectivity and potency of anticancer drugs.

- Antimicrobial Activity : Studies have shown that certain fluorinated compounds possess significant antimicrobial properties. This compound may be explored for its ability to combat resistant strains of bacteria .

Material Science

In material science, the compound can be used to develop new materials with specific properties:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance.

- Coatings and Adhesives : Its chemical properties may be exploited to create coatings that repel water and oils, making them suitable for various industrial applications .

Case Study 1: Synthesis of Fluorinated α-Keto Ethers

A study demonstrated the use of this compound in synthesizing fluorinated α-keto ethers through reactions with alkenes under mild conditions. The resulting products showed promising biological activities against various cell lines.

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were tested for their antimicrobial activity against a range of pathogens. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Structural Variations and Molecular Formulas

The table below compares the target compound with structurally similar analogs, highlighting differences in substituents and molecular formulas:

Physicochemical Properties

- Fluorine atoms reduce basicity and increase lipophilicity, improving membrane permeability in biological systems.

Boiling Points and Solubility :

- Stability: Pentafluorinated propanone moieties enhance thermal and oxidative stability, making the target compound suitable for high-temperature applications.

Biological Activity

1-(2,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing from various research studies and data sources.

Chemical Structure and Properties

The compound is characterized by its unique structure featuring a dimethoxyphenyl group and a pentafluoropropanone moiety. The molecular formula is C11H9F5O3, and it possesses significant fluorine content which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzaldehyde with pentafluoropropanone under controlled conditions. Various methods such as microwave-assisted synthesis have been explored to enhance yield and purity.

Cytotoxic Effects

Cytotoxicity assays have been performed on related compounds to evaluate their effects on cancer cell lines. Preliminary findings suggest that fluorinated compounds can induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Neuropharmacological Activity

Fluorinated compounds often exhibit enhanced lipophilicity which may facilitate blood-brain barrier penetration. Studies on similar molecules indicate potential neuroprotective effects and modulation of neurotransmitter systems. However, specific investigations into the neuropharmacological effects of this compound are required for conclusive evidence.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Studies

A case study examining the effects of related fluorinated compounds on smooth muscle contractility demonstrated that these compounds could influence calcium influx and intracellular signaling pathways. These findings suggest a possible mechanism for the biological activity of this compound in smooth muscle tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.